molecular formula C23H16F3N5O6 B2702016 5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-48-6

5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2702016
M. Wt: 515.405
InChI Key: JDGRJOJQNQINCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H16F3N5O6 and its molecular weight is 515.405. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The compound is involved in the synthesis of novel pyrazolo[1,5-a]pyrimidines and their derivatives. These derivatives are studied for their cytotoxic activity against various human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The synthesis involves the reaction of specific carboxamides with ethyl acetoacetate and other compounds, leading to pyrazolo[1,5-a]pyrimidines. These studies provide valuable insights into the structure-activity relationship and potential therapeutic applications (Hassan et al., 2015).

Anticancer and Anti-Inflammatory Agents

Another application is the development of derivatives from visnaginone and khellinone for use as anti-inflammatory and analgesic agents. These novel compounds show significant inhibitory activity on COX-2 selectivity, indicating potential for treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Fungicidal Activity

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin showcases the potential fungicidal applications. These derivatives, by modifying the pyrimidine ring, aim to enhance the fungicidal activity against Basidiomycete species, indicating their importance in agricultural research for disease control (Huppatz, 1985).

Antimicrobial and Antiviral Activity

Further research on pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives reveals their potential as antimicrobial and anti-5-lipoxygenase agents, highlighting their relevance in developing new therapeutic agents for bacterial and viral infections (Rahmouni et al., 2016).

Tumor Imaging with Positron Emission Tomography (PET)

18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for potential use in PET imaging of tumors, demonstrating the compound's utility in diagnostic imaging and the study of disease progression within oncology (Xu et al., 2012).

properties

IUPAC Name

5-(4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O6/c1-35-13-4-2-12(3-5-13)14-9-20(23(24,25)26)30-21(27-14)10-16(29-30)22(32)28-15-8-18-19(37-7-6-36-18)11-17(15)31(33)34/h2-5,8-11H,6-7H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGRJOJQNQINCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4[N+](=O)[O-])OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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